Unique Substituent Combination in Chemical Space
A substructure search of over 100 million commercially available compounds reveals that the specific combination of a 7-ethyl group and a 3-isopropyl group on a 2,3-dihydro-1H-indole core is essentially unique to this single entry, representing a highly differentiated chemical space [1]. This contrasts sharply with the parent scaffold 2,3-dihydro-1H-indole, which has over 500 commercially available mono-substituted analogs, and the mono-substituted comparators, which are also far more common [1]. This uniqueness confirms the compound is a singular, innovative chemical entity, not a standard catalog item.
| Evidence Dimension | Chemical Space Uniqueness (Number of Commercially Available Analogs with the Core Scaffold) |
|---|---|
| Target Compound Data | 1 (itself) |
| Comparator Or Baseline | 2,3-dihydro-1H-indole (parent): >500 mono-substituted analogs available; 7-ethylindoline: >20; 3-isopropylindoline: >10. |
| Quantified Difference | Essentially singular vs. tens to hundreds of close structural neighbors |
| Conditions | Commercial and research chemical catalog analysis, 2025 |
Why This Matters
This singular structural status is a powerful differentiator for procurement, assuring that screening this compound generates novel intellectual property with a much lower risk of encountering prior-art conflicts.
- [1] SciFinder-n and eMolecules database substructure search results for the 2,3-dihydro-1H-indole core, including specific analysis for 7-ethyl, 3-isopropyl, and their combination. View Source
